molecular formula C13H22ClN B14517635 N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride CAS No. 63183-47-1

N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride

Cat. No.: B14517635
CAS No.: 63183-47-1
M. Wt: 227.77 g/mol
InChI Key: CGKDJUQMKOEFJZ-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride is a quaternary ammonium compound with the molecular formula C13H22ClN. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a trimethylphenyl group attached to a trimethylammonium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride typically involves the alkylation of 2,4,5-trimethylphenylmethanol with trimethylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol.

Scientific Research Applications

N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, which can affect cellular functions. Its quaternary ammonium structure allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane potential and ion flux.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium chloride: Similar in structure but lacks the trimethylphenyl group.

    Tetrabutylammonium chloride: Contains butyl groups instead of methyl groups.

    Tetramethylammonium hydroxide: Similar structure but with a hydroxide ion instead of chloride.

Uniqueness

N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications.

Properties

CAS No.

63183-47-1

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

trimethyl-[(2,4,5-trimethylphenyl)methyl]azanium;chloride

InChI

InChI=1S/C13H22N.ClH/c1-10-7-12(3)13(8-11(10)2)9-14(4,5)6;/h7-8H,9H2,1-6H3;1H/q+1;/p-1

InChI Key

CGKDJUQMKOEFJZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1C)C[N+](C)(C)C)C.[Cl-]

Origin of Product

United States

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